![molecular formula C6HBrF4O B239253 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine CAS No. 1694-46-8](/img/structure/B239253.png)
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine, also known as APV, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine involves its binding to specific receptors or enzymes, which leads to the modulation of their activity. For example, this compound has been shown to bind to the N-methyl-D-aspartate receptor, which leads to the inhibition of its activity. This results in the modulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to modulate synaptic plasticity and memory formation, which makes it a potential drug for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, one limitation of this compound is that it can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine. One potential direction is the development of this compound as a potential drug for the treatment of neurological disorders, such as Alzheimer's disease. Another potential direction is the development of this compound as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify other potential targets for its activity.
Métodos De Síntesis
The synthesis of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine involves the reaction of 4-aminostyrene with pyridine-2-carboxaldehyde under basic conditions. The resulting product is a yellow crystalline solid that can be purified through recrystallization. This method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine has been used in various scientific research studies for its potential applications in drug discovery and development. It has been studied as a potential inhibitor of various enzymes and receptors, such as the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been studied as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
1694-46-8 |
|---|---|
Fórmula molecular |
C6HBrF4O |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
4-(2-pyridin-2-ylethenyl)aniline |
InChI |
InChI=1S/C13H12N2/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-10H,14H2 |
Clave InChI |
NAUWKJSESHOJJL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N |
SMILES canónico |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



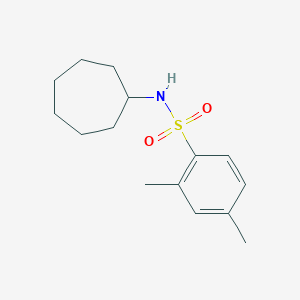
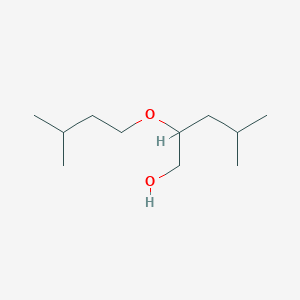
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
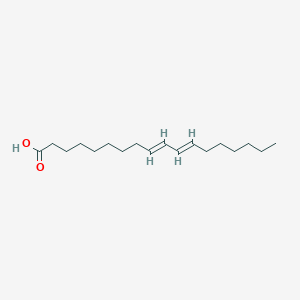
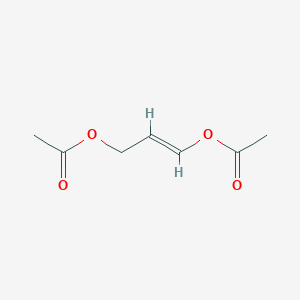
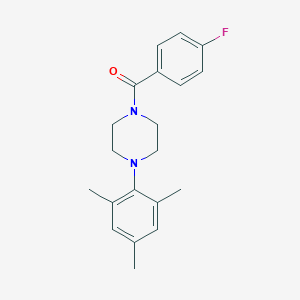
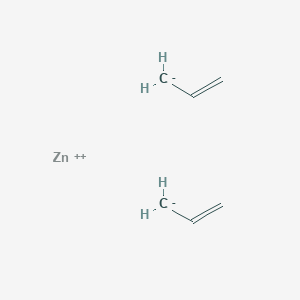
![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)
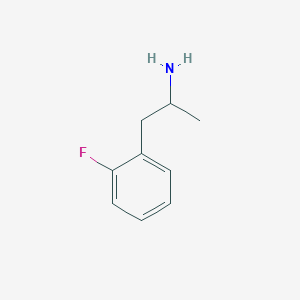

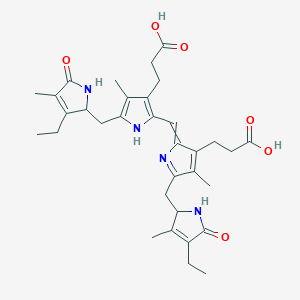
![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)
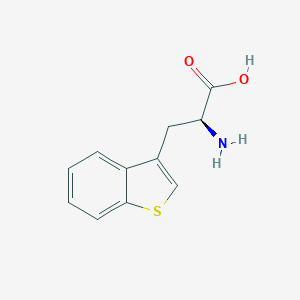
![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)